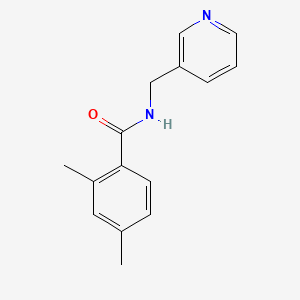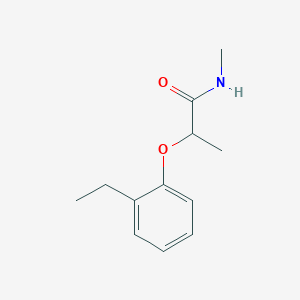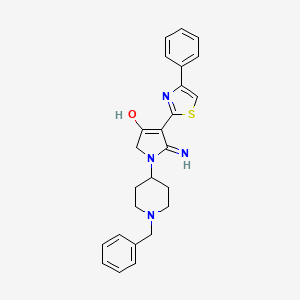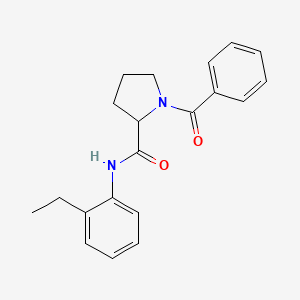
1-benzoyl-N-(2-ethylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(2-ethylphenyl)prolinamide, also known as BEP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied in the field of organic chemistry due to its unique structure and potential applications in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various reactions, where it can influence the stereochemistry of the products. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also interact with enzymes or receptors in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. Additionally, 1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-(2-ethylphenyl)prolinamide has several advantages for lab experiments, including its high enantioselectivity and its ability to act as a chiral auxiliary or a ligand in various reactions. However, it also has some limitations, including its relatively high cost and its limited availability.
Orientations Futures
There are several future directions for the study of 1-benzoyl-N-(2-ethylphenyl)prolinamide, including its potential applications in drug discovery, asymmetric catalysis, and the synthesis of chiral compounds. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy. Further studies are needed to elucidate the mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide and to explore its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-benzoyl-N-(2-ethylphenyl)prolinamide involves the reaction between 2-ethylbenzylamine and 1-benzoylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction yields 1-benzoyl-N-(2-ethylphenyl)prolinamide as a white crystalline solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
1-benzoyl-N-(2-ethylphenyl)prolinamide has been used in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and drug discovery. It has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been used as a ligand in asymmetric catalysis, where it has demonstrated high enantioselectivity in various reactions.
Propriétés
IUPAC Name |
1-benzoyl-N-(2-ethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRUJYGEFXGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(phenylcarbonyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
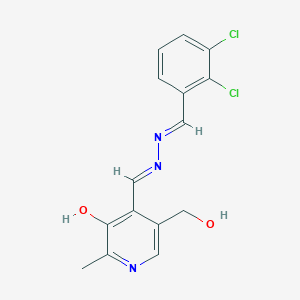
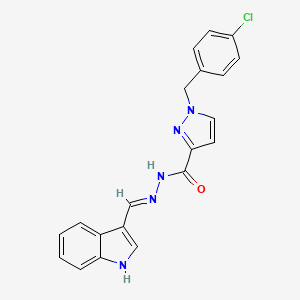
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)

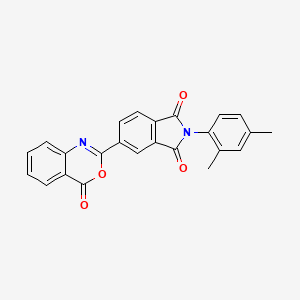
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
